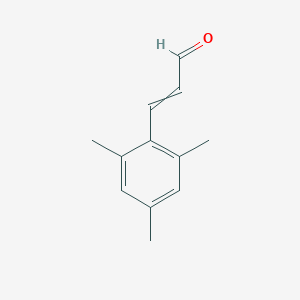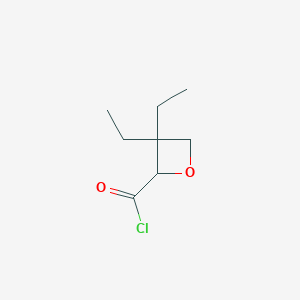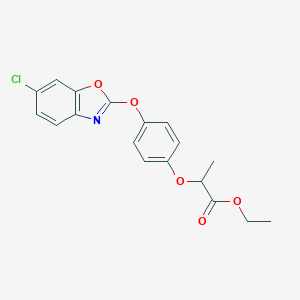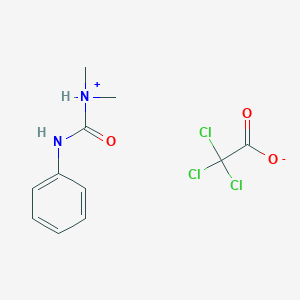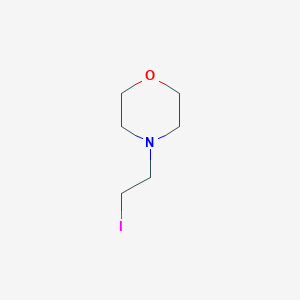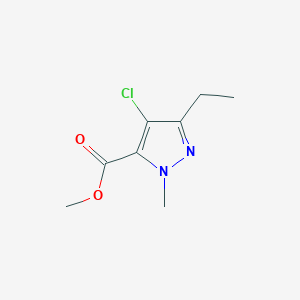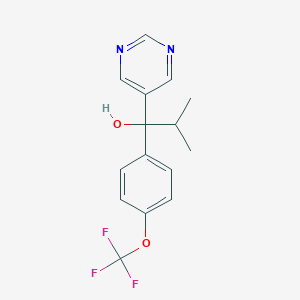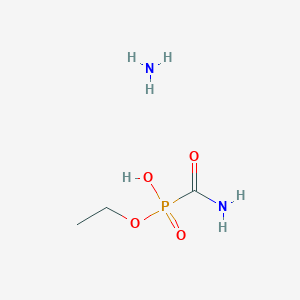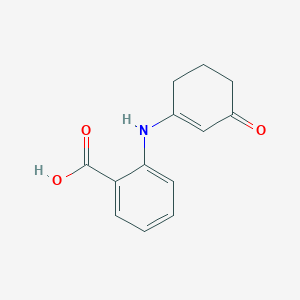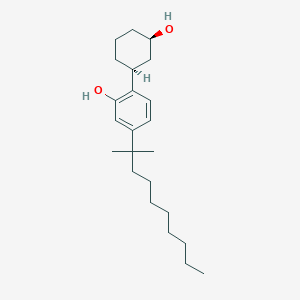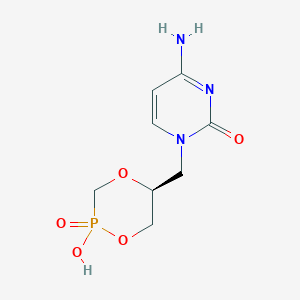
Cyclic-hpmpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclic-hpmpc (cyclic 2'-O-methylguanosine monophosphate) is a nucleotide analog that is widely used in scientific research. It is a cyclic derivative of 2'-O-methylguanosine monophosphate and is known for its ability to inhibit RNA polymerase activity.
Wirkmechanismus
Cyclic-hpmpc inhibits RNA polymerase activity by binding to the active site of the enzyme and preventing the elongation of RNA chains. It does this by mimicking the structure of the RNA chain and binding to the enzyme with high affinity. Cyclic-hpmpc has been shown to be a potent inhibitor of RNA polymerase activity and has been used to study the mechanism of action of various transcription factors.
Biochemische Und Physiologische Effekte
Cyclic-hpmpc has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the replication of various viruses, including HIV-1, influenza virus, and hepatitis C virus. Cyclic-hpmpc has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclic-hpmpc has several advantages for lab experiments. It is a potent inhibitor of RNA polymerase activity and has high specificity for the enzyme. It is also stable and easy to handle. However, cyclic-hpmpc has some limitations. It is expensive and difficult to synthesize in large quantities. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
For the use of cyclic-hpmpc in scientific research include the development of antiviral drugs, the study of the role of RNA polymerase in cancer cells, and the study of the transcriptional regulation of genes in various organisms.
Synthesemethoden
Cyclic-hpmpc can be synthesized using a variety of methods. One of the most commonly used methods is the cyclization of 2'-O-methylguanosine monophosphate with trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base. This method yields cyclic-hpmpc with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Cyclic-hpmpc is widely used in scientific research due to its ability to inhibit RNA polymerase activity. It has been used to study the transcriptional regulation of genes and the mechanism of action of various transcription factors. Cyclic-hpmpc has also been used to study the role of RNA polymerase in viral replication and the development of antiviral drugs.
Eigenschaften
CAS-Nummer |
127757-45-3 |
|---|---|
Produktname |
Cyclic-hpmpc |
Molekularformel |
C8H12N3O5P |
Molekulargewicht |
261.17 g/mol |
IUPAC-Name |
4-amino-1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one |
InChI |
InChI=1S/C8H12N3O5P/c9-7-1-2-11(8(12)10-7)3-6-4-16-17(13,14)5-15-6/h1-2,6H,3-5H2,(H,13,14)(H2,9,10,12)/t6-/m0/s1 |
InChI-Schlüssel |
YXQUGSXUDFTPLL-LURJTMIESA-N |
Isomerische SMILES |
C1[C@@H](OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
SMILES |
C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
Kanonische SMILES |
C1C(OCP(=O)(O1)O)CN2C=CC(=NC2=O)N |
Andere CAS-Nummern |
127757-45-3 |
Synonyme |
1-(((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine (cyclic HPMPC) 1-((2-hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl)cytosine 2-HO-DOPM cHPMPC cHPMPC cyclic HPMPC cyclic-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine cyclic-HPMPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



